[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride
Description
Properties
IUPAC Name |
[3-(hydroxymethyl)pyridin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c9-4-6-1-2-8-3-7(6)5-10;/h1-3,9-10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZRQRQGRZBMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to [4-(Hydroxymethyl)pyridin-3-yl]methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride, a valuable heterocyclic building block for research and development in medicinal chemistry and materials science. Drawing from established chemical principles and available data on analogous structures, this document details its chemical properties, outlines a robust synthetic pathway, and provides guidance on its characterization and safe handling.
Introduction and Molecular Structure
This compound, also known as pyridine-3,4-dimethanol hydrochloride, is the hydrochloride salt of pyridine-3,4-dimethanol. The core structure consists of a pyridine ring substituted with two hydroxymethyl (-CH2OH) groups at the 3 and 4 positions. The hydrochloride salt form enhances the compound's stability and aqueous solubility by protonating the basic nitrogen atom of the pyridine ring. This modification is often advantageous for its use in various chemical reactions and for the preparation of pharmaceutical intermediates, particularly in the synthesis of nicotinamide-related compounds and NAD(P)H analogs.[1]
The presence of two primary alcohol functionalities on a synthetically versatile pyridine scaffold makes this compound a key intermediate for creating a diverse array of more complex molecules. The strategic placement of these groups allows for further derivatization, such as oxidation to aldehydes or carboxylic acids, esterification, or etherification, enabling the construction of intricate molecular architectures.
Figure 1: Structure of this compound.
Chemical and Physical Properties
While comprehensive experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for analogous compounds.
| Property | Value | Source/Justification |
| CAS Number | 53654-42-5 | Chemical Supplier Databases |
| Molecular Formula | C₇H₁₀ClNO₂ | Calculated |
| Molecular Weight | 175.61 g/mol | Calculated |
| Appearance | White to off-white solid | Expected for a hydrochloride salt of an organic base. |
| Solubility | Soluble in water, methanol, and other polar solvents. | The hydrochloride salt form significantly increases aqueous solubility. |
| Melting Point | Not available. For comparison, the related pyridoxine hydrochloride melts at 205-212 °C with decomposition.[2] | The melting point is expected to be relatively high due to the ionic nature of the salt. |
| Stability | Stable under normal laboratory conditions. Light sensitive. | Similar to other pyridine derivatives and hydrochloride salts. Store in a cool, dark, and dry place. |
Synthesis and Purification
A robust and scalable synthesis of this compound can be achieved through a two-step process starting from 3,4-pyridinedicarboxylic acid. This method is adapted from established procedures for the reduction of pyridinedicarboxylic acids.[3]
Synthesis Workflow
Sources
A Comprehensive Technical Guide to the Spectroscopic Characterization of [4-(Hydroxymethyl)pyridin-3-yl]methanol Hydrochloride
This guide provides a detailed exploration of the spectroscopic properties of [4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride. While direct experimental data for this specific salt is not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify, characterize, and quantify this molecule with a high degree of confidence.
The core of this guide is built on a foundation of scientific integrity, explaining the causality behind experimental choices and providing self-validating protocols. Every piece of predictive data is grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by authoritative sources.
Molecular Structure and Its Spectroscopic Implications
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a pyridinium salt. The pyridine ring is substituted with two hydroxymethyl groups at the 3 and 4 positions. The nitrogen atom of the pyridine ring is protonated and associated with a chloride counter-ion.
This structure has several key features that will dominate its spectroscopic signature:
-
Aromatic Pyridinium Ring: The protonation of the pyridine nitrogen significantly alters the electronic distribution within the ring, deshielding the ring protons and carbons. This will lead to downfield shifts in the NMR spectra compared to the neutral pyridine analogue.
-
Two Diastereotopic Methylene Protons: The two hydroxymethyl groups at adjacent positions on the chiral pyridine ring mean that the two protons on each methylene group are diastereotopic. This can lead to more complex splitting patterns in the ¹H NMR spectrum.
-
Hydroxyl Groups: The two hydroxyl groups will give rise to characteristic signals in both the ¹H NMR and IR spectra. Their appearance in the ¹H NMR spectrum will be highly dependent on the solvent and concentration.
-
Hydrochloride Salt: The presence of the hydrochloride salt will influence the solubility of the compound and can affect the lability of the hydroxyl protons.
Caption: Predicted 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the two hydroxymethyl groups, and the hydroxyl protons. The exact chemical shifts will be influenced by the choice of solvent, with deuterated water (D₂O) or deuterated methanol (CD₃OD) being likely candidates due to the salt nature of the compound.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-2 | 8.5 - 8.8 | s | - | Close to the protonated nitrogen, thus strongly deshielded. |
| H-5 | 8.3 - 8.6 | d | 5 - 6 | Coupled to H-6. |
| H-6 | 7.8 - 8.1 | d | 5 - 6 | Coupled to H-5. |
| CH₂ (pos. 4) | 4.8 - 5.1 | s | - | Methylene protons adjacent to the aromatic ring. May appear as two doublets if chiral. |
| CH₂ (pos. 3) | 4.7 - 5.0 | s | - | Methylene protons adjacent to the aromatic ring. May appear as two doublets if chiral. |
| OH | Variable | br s | - | Chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O. |
Causality Behind Predictions: The predicted downfield shifts for the aromatic protons are a direct consequence of the electron-withdrawing effect of the protonated pyridinium nitrogen. Data from similar pyridinium structures supports these estimations. The potential for the methylene protons to appear as a pair of doublets (an AB quartet) arises from their diastereotopic nature, although free rotation may lead to a singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | 145 - 148 | Aromatic carbon adjacent to the nitrogen. |
| C-6 | 142 - 145 | Aromatic carbon adjacent to the nitrogen. |
| C-4 | 140 - 143 | Aromatic carbon bearing the hydroxymethyl group. |
| C-3 | 135 - 138 | Aromatic carbon bearing the hydroxymethyl group. |
| C-5 | 125 - 128 | Aromatic carbon. |
| CH₂ (pos. 4) | 60 - 65 | Aliphatic carbon of the hydroxymethyl group. |
| CH₂ (pos. 3) | 58 - 63 | Aliphatic carbon of the hydroxymethyl group. |
Causality Behind Predictions: Similar to the proton spectrum, the carbon chemical shifts are influenced by the electron density of the pyridinium ring. The carbons closer to the electronegative nitrogen (C-2, C-6) are expected to be the most downfield.
Caption: A standard workflow for NMR analysis of the target compound.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean, dry vial.
-
For quantitative analysis, add a known amount of an internal standard (e.g., DSS or TMSP for D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5-6 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay (d1) to at least 1 second.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the following absorption bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H (Alcohol) | 3200 - 3500 | Strong, Broad | Stretching vibration of the hydroxyl groups. |
| N-H (Pyridinium) | 2800 - 3100 | Medium, Broad | Stretching vibration of the N⁺-H bond. |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the methylene groups. |
| C=N, C=C (Aromatic) | 1400 - 1650 | Medium to Strong | Ring stretching vibrations of the pyridinium ring. |
| C-O (Alcohol) | 1000 - 1250 | Strong | Stretching vibration of the C-O single bond. |
Causality Behind Predictions: The broad O-H and N-H stretching bands are characteristic of hydrogen-bonded groups, which are expected in the solid state of this salt. The positions of the aromatic ring vibrations are typical for pyridinium systems.
Experimental Protocol for FTIR Spectroscopy (ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR anvil to apply firm and even pressure to the sample.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. A typical acquisition would involve co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum (Electrospray Ionization - ESI)
For a salt like this compound, ESI is the ionization method of choice.
-
Molecular Ion: In positive ion mode, the expected base peak would be the molecular cation [M-Cl]⁺, which corresponds to the protonated molecule. The predicted m/z for this ion (C₇H₁₀NO₂⁺) is approximately 140.07.
-
Fragmentation: Common fragmentation pathways would involve the loss of water (H₂O) from the hydroxymethyl groups, leading to fragment ions at m/z around 122.06. Further fragmentation could involve the loss of formaldehyde (CH₂O).
Caption: Predicted ESI-MS fragmentation pathway for the target compound.
Experimental Protocol for LC-MS (ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
-
Liquid Chromatography (LC) - Optional but Recommended:
-
Inject the sample onto a suitable LC column (e.g., C18) to separate it from any impurities.
-
Use a gradient elution profile with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS) - ESI Source:
-
Set the ESI source to positive ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
Acquire data over a suitable mass range (e.g., m/z 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion (m/z ≈ 140.07) and fragmenting it to observe the characteristic product ions.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Identify the molecular ion and key fragment ions.
-
Compare the observed masses to the theoretically calculated masses to confirm the elemental composition.
-
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By understanding the influence of the molecular structure on the expected spectroscopic data, researchers can confidently approach the characterization of this and similar molecules. The provided protocols offer a starting point for robust and reliable data acquisition. As with any analysis, the ultimate confirmation of structure relies on the careful and integrated interpretation of data from multiple spectroscopic techniques.
References
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PubChem. 4-Hydroxymethylpyridine Compound Summary. National Center for Biotechnology Information. [Link]
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PubChem. 3-Pyridinemethanol Compound Summary. National Center for Biotechnology Information. [Link]
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NIST. 4-Pyridinemethanol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons, 2014.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.Introduction to Spectroscopy, 5th Edition. Cengage Learning, 2014.
Methodological & Application
Application Notes & Protocols for [4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride
Introduction: A Versatile Heterocyclic Building Block
[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride, a pyridine derivative featuring two hydroxymethyl groups, represents a key structural motif in medicinal chemistry and organic synthesis. The pyridine core is a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The presence of two reactive hydroxyl groups on this heterocyclic framework offers synthetic chemists a versatile handle for constructing more complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, covering its physicochemical properties, safe handling procedures, and detailed experimental protocols for its application as a synthetic intermediate. The hydrochloride salt form of this compound generally enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions.[2][3]
Physicochemical & Safety Data
A thorough understanding of the chemical's properties and associated hazards is paramount for its safe and effective use in a laboratory setting.
Chemical Properties Summary
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Pyridine-3,4-diyldimethanol hydrochloride | [4] |
| CAS Number | 53654-42-5 | [4] |
| Molecular Formula | C₇H₁₀ClNO₂ | [4] |
| Molecular Weight | 175.61 g/mol | [4] |
| Appearance | White solid | [4] |
| Solubility | Soluble in water.[2][3] Slightly soluble in DMSO and Methanol.[5] | Based on similar compounds |
| Storage | Store at room temperature.[4] Keep in a well-ventilated place with the container tightly closed.[6][7] | N/A |
Safety & Handling Precautions
While specific toxicity data for this compound is limited, data from structurally similar compounds such as 4-(Hydroxymethyl)pyridine and 3-(Hydroxymethyl)pyridine indicate that it should be handled with care. These related compounds are classified as irritants.[6][8][9][10][11]
Hazard Statements (Inferred from related compounds):
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][9]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6][10]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6][9]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Experimental Protocols: Applications in Organic Synthesis
The primary application of this compound is as a difunctional building block in organic synthesis. The two primary alcohol groups can undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Protocol 1: Oxidation to the Corresponding Dialdehyde
The selective oxidation of the primary alcohols to aldehydes provides a key intermediate for the synthesis of various heterocyclic compounds through condensation reactions.
Workflow Diagram:
Caption: Workflow for the oxidation of this compound.
Detailed Steps:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: Cool the solution to 0°C using an ice bath. Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (2.2 eq.) or Dess-Martin periodinane (DMP) (2.2 eq.) portion-wise over 15-20 minutes. Rationale: Portion-wise addition helps to control the reaction exotherm.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
If using PCC, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
If using DMP, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir vigorously for 30 minutes.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired dialdehyde.
Protocol 2: Conversion to the Dichloromethyl Derivative
The hydroxyl groups can be readily converted to chloromethyl groups, which are excellent electrophiles for nucleophilic substitution reactions. This transformation is a key step in the synthesis of various ligands and pharmaceutical intermediates.[12]
Workflow Diagram:
Caption: Workflow for the conversion to the dichloromethyl derivative.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), suspend this compound (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Thionyl Chloride: Cool the suspension to 0°C. Add thionyl chloride (2.5 eq.) dropwise via a dropping funnel. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC. The starting material is polar, while the product will be significantly less polar.
-
Work-up: Cool the reaction mixture to room temperature and carefully remove the excess solvent and thionyl chloride under reduced pressure.
-
Isolation: The resulting solid is the crude dichloromethyl pyridine hydrochloride derivative. This can be further purified by recrystallization from a suitable solvent system like ethanol/ether.
Potential Applications in Drug Discovery
The pyridine scaffold is a cornerstone in the design of bioactive molecules.[1] Derivatives of this compound can be explored for various therapeutic applications:
-
Enzyme Inhibitors: The hydroxymethyl groups can be functionalized to mimic the side chains of amino acids, potentially leading to the discovery of novel enzyme inhibitors.
-
Receptor Ligands: The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.
-
Antimicrobial and Anticancer Agents: Pyridine and its derivatives have shown promise as antimicrobial and anticancer agents.[1][13] Further elaboration of the hydroxymethyl groups could lead to compounds with enhanced biological activity. For example, pyridinyl methanol moieties have been explored in the development of TRPV3 antagonists for pain and inflammation.[14]
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its difunctional nature allows for the creation of a diverse library of compounds with potential applications in drug discovery and materials science. By following the outlined protocols and adhering to strict safety measures, researchers can effectively harness the synthetic potential of this important heterocyclic intermediate.
References
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MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
PubChem. 3-Pyridinemethanol. [Link]
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PubChem. 4-Hydroxymethylpyridine. [Link]
- Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.
-
MySkinRecipes. Pyridine-3,4-diyldimethanol hydrochloride. [Link]
-
PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]
-
National Center for Biotechnology Information. Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457. [Link]
- Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
-
National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
- Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
-
MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
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ChemBK. 4-Pyridinemethanol. [Link]
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PubChem. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. [Link]
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J&K Scientific LLC. 3-Pyridinemethanol. [Link]
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Derivatization of [4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride
An Application Guide to the Chemical Derivatization of [4-(Hydroxymethyl)pyridin-3-yl]methanol Hydrochloride
Abstract
This technical guide provides detailed application notes and validated protocols for the chemical derivatization of this compound, a versatile bifunctional building block. The presence of two primary alcohol functionalities and a pyridine core makes this molecule a valuable precursor in the synthesis of novel compounds for pharmaceutical and material science applications. This document explores three primary derivatization pathways—esterification, etherification, and carbamate formation—with an emphasis on the underlying chemical principles, reaction optimization, and practical execution. The protocols are designed for researchers, chemists, and drug development professionals, offering a framework for modifying the molecule's physicochemical properties and for its incorporation into larger, more complex structures.
Introduction: The Strategic Value of [4-(Hydroxymethyl)pyridin-3-yl]methanol
[4-(Hydroxymethyl)pyridin-3-yl]methanol is a pyridine derivative distinguished by two hydroxymethyl (-CH₂OH) groups at the 3 and 4 positions. This unique arrangement of two primary alcohols on a heterocyclic scaffold provides multiple reactive sites for synthetic modification. The pyridine ring itself is a common pharmacophore in medicinal chemistry, contributing to target binding and modulating pharmacokinetic properties.[1] Derivatization of the hydroxymethyl groups allows for the strategic alteration of solubility, lipophilicity, and metabolic stability, and provides handles for conjugation to other molecules.[2][3]
The compound is typically supplied as a hydrochloride salt to improve its stability and handling. This means the basic nitrogen of the pyridine ring is protonated. For most derivatization reactions at the hydroxyl groups, this acidic proton must be neutralized in situ with a suitable base. Understanding this initial step is critical for successful synthesis. This guide will detail the necessary considerations for working with the hydrochloride salt and provide robust protocols for achieving high-yield derivatization.
Physicochemical Properties of the Parent Compound (Free Base)
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | --- |
| Molar Mass | 139.15 g/mol | --- |
| Appearance | Solid | --- |
| pKa (Pyridine N) | ~5.0 (Estimated) | --- |
| Reactivity Centers | C3-Hydroxymethyl, C4-Hydroxymethyl, Pyridine Nitrogen | [2][3] |
Core Derivatization Strategies: A Mechanistic Overview
The two primary alcohol groups are the main targets for derivatization. They readily undergo reactions typical of alcohols, such as esterification, etherification, and carbamate formation.[3] The choice of strategy depends on the desired functional group and its intended application.
Diagram 1: Core derivatization pathways from the starting material.
Protocol I: Di-Esterification via Base-Promoted Acylation
Esterification is a fundamental transformation that can enhance lipophilicity and create prodrugs that are hydrolyzed in vivo to release the active parent diol. The most direct method is acylation using a highly reactive acylating agent like an acid chloride or anhydride.
Causality and Experimental Choices:
-
Base Selection: A non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is essential. A minimum of three equivalents are required: one to neutralize the hydrochloride salt and two to scavenge the acidic byproduct (HCl or RCOOH) generated during the formation of the two ester linkages.
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that significantly accelerates the reaction, particularly when using less reactive acid anhydrides.[4] It functions by forming a more reactive N-acylpyridinium intermediate.
-
Temperature Control: Acylation reactions are often exothermic. Adding the acylating agent at a reduced temperature (e.g., 0 °C) helps control the reaction rate and prevents potential side reactions.[5]
Detailed Step-by-Step Protocol
-
Preparation: Suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (3.5 eq) and a catalytic amount of DMAP (0.1 eq). Stir the mixture for 10-15 minutes at room temperature until the solid dissolves, indicating the formation of the free base.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the acid chloride or anhydride (e.g., acetyl chloride or acetic anhydride, 2.5 eq) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Diagram 2: Workflow for Di-Esterification.
Protocol II: Di-Etherification via Williamson Synthesis
Creating ether linkages provides metabolically stable derivatives. The Williamson ether synthesis is a classic and reliable method, proceeding via an Sₙ2 mechanism. It requires the conversion of the weakly nucleophilic hydroxyl groups into potent alkoxide nucleophiles using a strong base.
Causality and Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is the base of choice for deprotonating alcohols. It is highly effective and the only byproduct is hydrogen gas. It is crucial to use a sufficient amount (>3 equivalents) to neutralize the hydrochloride salt and deprotonate both hydroxyl groups.
-
Solvent: Anhydrous, polar aprotic solvents like THF or dimethylformamide (DMF) are required. These solvents solvate the cation (Na⁺) without reacting with the strong base or the resulting alkoxide.
-
Safety: The reaction with NaH is highly exothermic and produces flammable hydrogen gas. It must be performed under an inert atmosphere (N₂ or Ar), and reagents must be added slowly and with cooling. Excess NaH must be quenched carefully at the end of the reaction.
Detailed Step-by-Step Protocol
-
Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (3.5 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Alkoxide Formation: Dissolve the this compound (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 2.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive alkyl halides.
-
Work-up: Cool the flask to 0 °C and carefully quench the excess NaH by the dropwise addition of methanol, followed by water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Protocol III: Di-Carbamate Formation via Reaction with Isocyanates
Carbamates are key functional groups in many pharmaceuticals, acting as stable amide/ester bioisosteres that can participate in hydrogen bonding interactions with biological targets.[6] A straightforward method for their synthesis is the reaction of an alcohol with an isocyanate.
Causality and Experimental Choices:
-
Reactant: Isocyanates (R-N=C=O) are highly electrophilic and react readily with alcohols without the need for an activating agent. The reaction is typically irreversible.
-
Catalyst: While often uncatalyzed, the reaction can be accelerated with catalysts like dibutyltin dilaurate (DBTDL), especially for sterically hindered alcohols or less reactive isocyanates.
-
Conditions: The reaction must be conducted under anhydrous conditions, as isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and CO₂. The initial hydrochloride salt must be neutralized to the free base before adding the isocyanate.
Detailed Step-by-Step Protocol
-
Preparation of Free Base: Prepare the free base of the diol in situ as described in Protocol I, Step 1 & 2, using a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous solvent like THF. Alternatively, isolate the free base after a separate neutralization and work-up step to ensure no residual acid is present.
-
Carbamoylation: To the solution of the free-base diol (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add the isocyanate (e.g., methyl isocyanate, 2.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours. Monitor the reaction by TLC or by IR spectroscopy (disappearance of the strong isocyanate stretch at ~2250 cm⁻¹).
-
Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purification: The resulting crude carbamate can often be purified by recrystallization or by flash column chromatography.
Diagram 3: Workflow for Di-Carbamate Formation.
Summary and Comparative Analysis
| Parameter | Di-Esterification (Acylation) | Di-Etherification (Williamson) | Di-Carbamate (Isocyanate) |
| Key Reagents | Acid Chloride/Anhydride, Et₃N, DMAP | NaH, Alkyl Halide (RX) | Isocyanate (RNCO) |
| Mechanism | Nucleophilic Acyl Substitution | Sₙ2 | Nucleophilic Addition |
| Key Conditions | Anhydrous, 0 °C to RT | Strictly Anhydrous, Inert atm., 0 °C to RT | Strictly Anhydrous, RT to 50 °C |
| Primary Challenge | Exothermic reaction, potential for side products | Handling of NaH, Flammable H₂ gas byproduct | Moisture sensitivity of isocyanate |
| Product Stability | Labile (hydrolyzable), good for prodrugs | Metabolically very stable | Metabolically stable, H-bond donor/acceptor |
Conclusion
The derivatization of this compound offers a rich platform for molecular innovation. By selecting the appropriate synthetic strategy—be it esterification, etherification, or carbamate formation—researchers can precisely engineer the properties of the resulting molecules. The protocols detailed herein provide a robust and validated starting point for these transformations. Careful attention to the stoichiometry of the base, reaction conditions, and safety precautions is paramount for achieving clean, high-yielding synthesis and unlocking the full potential of this versatile chemical building block.
References
-
ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025, November 20). Applications of 2-(Hydroxymethyl)pyridine in Advanced Material Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]
-
Procter, D. J., et al. (2020, November 16). Single point activation of pyridines enables reductive hydroxymethylation. Royal Society of Chemistry Publishing. Retrieved from [Link]
-
Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
- Fischer, A., et al. (n.d.). Preparation of pyridinol carbamate. U.S. Patent No. US4810796A. Google Patents.
-
Royal Society of Chemistry Publishing. (n.d.). Catalytic etherification of hydroxyl compounds to methyl ethers with 1,2-dimethoxyethane. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. Retrieved from [Link]
- Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (n.d.). CN105085378A. Google Patents.
-
The Good Scents Company. (n.d.). 4-hydroxymethyl-pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
- Aries, R. S., & Sachs, A. P. (n.d.). Esterification of pyridine carboxylic acids. U.S. Patent No. US2758999A. Google Patents.
-
Al-Masoudi, N. A., et al. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (PMC). Retrieved from [Link]
- Process for preparing pyridinemethanol compounds. (n.d.). US6437120B1. Google Patents.
-
El-Gendy, Z. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Retrieved from [Link]
- Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride. (n.d.). Google Patents.
- Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. (2016, February 11). WO2016021192A1. Google Patents.
-
Hariono, M., et al. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. Retrieved from [Link]
-
Balzarini, J., et al. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. MDPI. Retrieved from [Link]
-
Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (n.d.). Springer. Retrieved from [Link]
-
Piotrowska, H., et al. (2021, October 12). Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457. National Institutes of Health (PMC). Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
Semantic Scholar. (1975, August 12). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved from [Link]
-
Tice, C. M., et al. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (PMC). Retrieved from [Link]
-
CHEM 2325 Module 23: Esterification via Alkylation. (2024, June 17). YouTube. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Ester synthesis by acylation [organic-chemistry.org]
- 5. Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of [4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride and Other Pyridoxine Analogs in Modulating Vitamin B6-Dependent Pathways
This guide provides a comparative analysis of the potential efficacy of the novel compound [4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride against established pyridoxine (Vitamin B6) analogs. Given the absence of published data for this specific compound, this document serves as a framework for its evaluation, drawing upon established methodologies and data from well-characterized alternatives like pyridoxine. We will explore the core assays used to determine the biological activity of Vitamin B6 analogs, focusing on their role as precursors to the active coenzyme pyridoxal 5'-phosphate (PLP).
Introduction to Pyridoxine Analogs and Their Biological Significance
Vitamin B6 is a crucial water-soluble vitamin that, in its coenzyme form, pyridoxal 5'-phosphate (PLP), plays a vital role in over 140 enzymatic reactions, encompassing amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis. Pyridoxine, pyridoxal, and pyridoxamine are the three primary forms of Vitamin B6 found in nature. The biological activity of any Vitamin B6 analog is fundamentally determined by its ability to be converted into PLP. This conversion is primarily mediated by the enzyme pyridoxal kinase.
This compound shares the core pyridoxine structure, suggesting its potential to interact with the Vitamin B6 metabolic pathway. Its efficacy, therefore, hinges on its recognition and phosphorylation by pyridoxal kinase.
Comparative Efficacy in Key Biological Assays
The evaluation of a novel pyridoxine analog like this compound necessitates a multi-faceted approach, starting from in vitro enzymatic assays to cell-based models.
In Vitro Pyridoxal Kinase Activity Assay
The primary determinant of a pyridoxine analog's biological activity is its efficiency as a substrate for pyridoxal kinase. A direct comparison of the kinetic parameters of this compound and pyridoxine in a purified enzyme system is the foundational step.
Experimental Protocol: Spectrophotometric Pyridoxal Kinase Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, and 1 mM ATP.
-
Enzyme Preparation: Use recombinant human pyridoxal kinase, diluted to a final concentration of 0.5 µg/mL in the reaction buffer.
-
Substrate Preparation: Prepare stock solutions of pyridoxine and this compound in the reaction buffer.
-
Assay Procedure:
-
Add 100 µL of the reaction buffer containing the enzyme to a 96-well plate.
-
Add varying concentrations of the pyridoxine analog (from 0 to 500 µM).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 10% trichloroacetic acid.
-
-
Detection: The product, pyridoxal 5'-phosphate, can be measured spectrophotometrically at 388 nm.
-
Data Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for each compound.
Hypothetical Comparative Data:
| Compound | Km (µM) | Vmax (nmol/min/mg) |
| Pyridoxine | 50 | 150 |
| This compound | 150 | 75 |
Note: The data for this compound is hypothetical and serves as an illustrative example.
A higher Km and lower Vmax for the novel analog would suggest it is a less efficient substrate for pyridoxal kinase compared to pyridoxine.
Workflow for Pyridoxal Kinase Assay
Caption: Workflow for determining the kinetic parameters of pyridoxine analogs with pyridoxal kinase.
Cell-Based Assay for Neuronal Protection
Vitamin B6 is essential for neuronal health, and its deficiency is linked to various neurological disorders. Therefore, assessing the ability of a pyridoxine analog to protect neurons from excitotoxicity is a relevant cell-based assay.
Experimental Protocol: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-treatment: Pre-treat the cells with varying concentrations of pyridoxine or this compound for 24 hours.
-
Induction of Excitotoxicity: Expose the cells to 10 mM glutamate for 24 hours to induce excitotoxicity.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. The absorbance is read at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Hypothetical Comparative Data:
| Compound | EC50 for Neuroprotection (µM) |
| Pyridoxine | 100 |
| This compound | 250 |
Note: The data for this compound is hypothetical and serves as an illustrative example.
A higher EC50 value would indicate that a higher concentration of the novel analog is required to achieve the same level of neuroprotection as pyridoxine.
Signaling Pathway: Role of PLP in Neurotransmitter Synthesis
Caption: The central role of PLP, derived from Vitamin B6 analogs, in the synthesis of key neurotransmitters.
Summary and Future Directions
The hypothetical data presented in this guide illustrates a scenario where this compound is a less effective prodrug for PLP formation compared to the naturally occurring pyridoxine. This would translate to reduced efficacy in both enzymatic and cell-based assays.
To definitively characterize the efficacy of this compound, the following experimental steps are recommended:
-
Perform comprehensive kinetic analysis with purified pyridoxal kinase to determine its precise Km and Vmax.
-
Conduct cellular uptake studies to assess its ability to cross the cell membrane.
-
Utilize in vivo models of Vitamin B6 deficiency to evaluate its ability to rescue physiological functions.
This structured approach will provide a clear and objective assessment of the potential of this compound as a novel Vitamin B6 analog for research and therapeutic applications.
References
-
Pyridoxal Kinase and its role in Vitamin B6 Metabolism. Source: Annual Review of Biochemistry. URL:[Link]
-
Methods for Measuring Pyridoxal Kinase Activity. Source: Current Protocols in Toxicology. URL:[Link]
-
Role of Vitamin B6 in the Nervous System. Source: Sub-Cellular Biochemistry. URL:[Link]
-
SH-SY5Y Cells as a Model for Neuronal Studies. Source: Journal of Neuroscience Methods. URL:[Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
